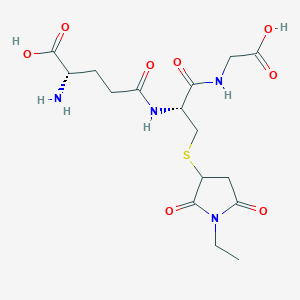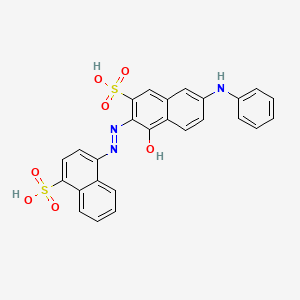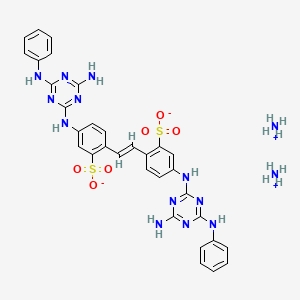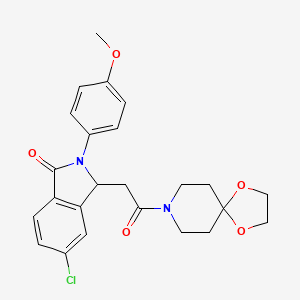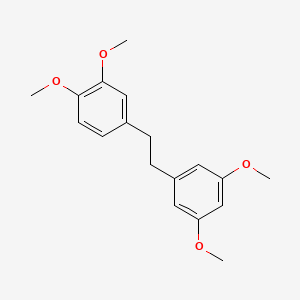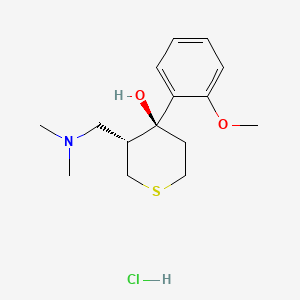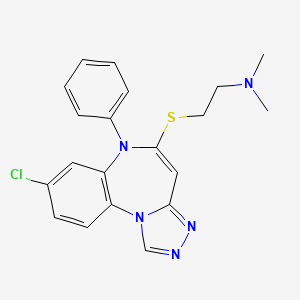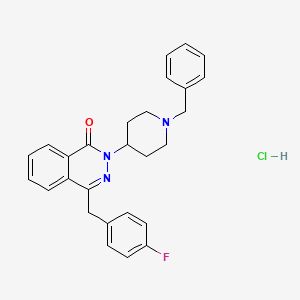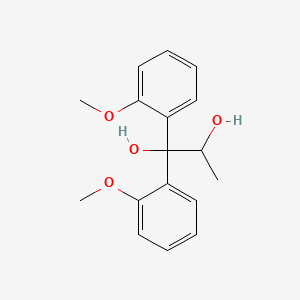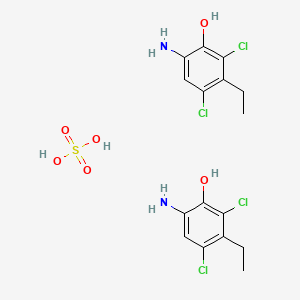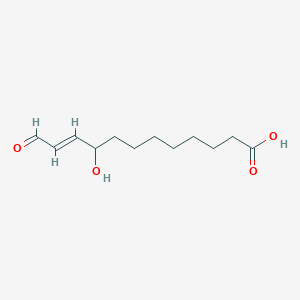
10-Dodecenoic acid, 9-hydroxy-12-oxo-, (10E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It was first identified as a product of 13S-hydroperoxy-9Z,11E-octadecadienoic acid catalyzed by enzyme preparations from soybean and alfalfa seedlings . This compound is a derivative of traumatin, a plant wound hormone, and plays a significant role in plant physiology, particularly in response to injury .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 9-Hydroxytraumatin is synthesized through the enzymatic conversion of 13S-hydroperoxy-9Z,11E-octadecadienoic acid. The process involves enzyme preparations from soybean and alfalfa seedlings. The seeds are germinated, homogenized in a phosphate buffer, and centrifuged to obtain the enzyme preparations . The reaction conditions typically include a pH of 7.0 and the presence of Triton X-100 .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for 9-Hydroxytraumatin. The compound is primarily produced in research settings using the aforementioned enzymatic methods .
Analyse Des Réactions Chimiques
Types of Reactions: 9-Hydroxytraumatin undergoes several types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can participate in substitution reactions under mild conditions.
Major Products: The major products formed from these reactions include various hydroxylated and oxidized derivatives of 9-Hydroxytraumatin .
Applications De Recherche Scientifique
9-Hydroxytraumatin has several applications in scientific research:
Chemistry: It is used to study the lipoxygenase pathway and the enzymatic conversion of fatty acids.
Biology: The compound is significant in plant physiology research, particularly in understanding plant responses to injury.
Medicine: While not directly used in medicine, the study of 9-Hydroxytraumatin can provide insights into wound healing and inflammation.
Mécanisme D'action
9-Hydroxytraumatin exerts its effects through the lipoxygenase pathway. It is formed by the enzymatic conversion of 13S-hydroperoxy-9Z,11E-octadecadienoic acid. The compound interacts with various molecular targets, including enzymes involved in fatty acid metabolism. The pathway involves the cleavage of hydroperoxides and the formation of aldehydes and hydroxylated fatty acids .
Comparaison Avec Des Composés Similaires
Traumatic Acid (2E-dodecenedioic acid): A plant wound hormone similar to 9-Hydroxytraumatin.
9Z-Traumatin (12-oxo-9Z-dodecenoic acid): A precursor to 9-Hydroxytraumatin.
10E-Traumatin (12-oxo-10E-dodecenoic acid): Another derivative of the lipoxygenase pathway.
Uniqueness: 9-Hydroxytraumatin is unique due to its specific hydroxylation at the 9th position, which distinguishes it from other traumatin derivatives. This hydroxylation plays a crucial role in its biological activity and its function in the lipoxygenase pathway .
Propriétés
Numéro CAS |
74886-18-3 |
|---|---|
Formule moléculaire |
C12H20O4 |
Poids moléculaire |
228.28 g/mol |
Nom IUPAC |
(E)-9-hydroxy-12-oxododec-10-enoic acid |
InChI |
InChI=1S/C12H20O4/c13-10-6-8-11(14)7-4-2-1-3-5-9-12(15)16/h6,8,10-11,14H,1-5,7,9H2,(H,15,16)/b8-6+ |
Clé InChI |
ADPDWAFVBDMZSV-SOFGYWHQSA-N |
SMILES isomérique |
C(CCCC(/C=C/C=O)O)CCCC(=O)O |
SMILES canonique |
C(CCCC(C=CC=O)O)CCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


